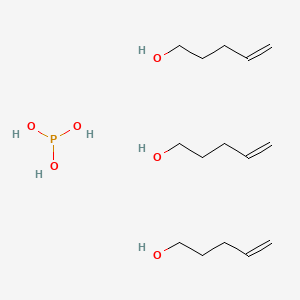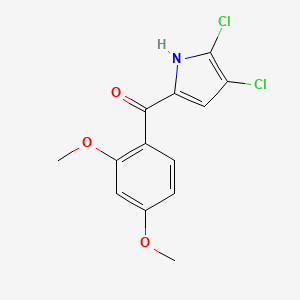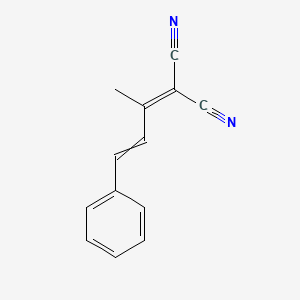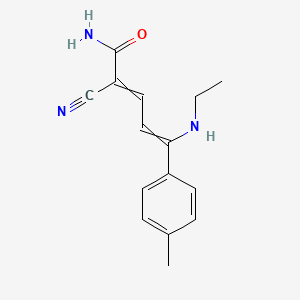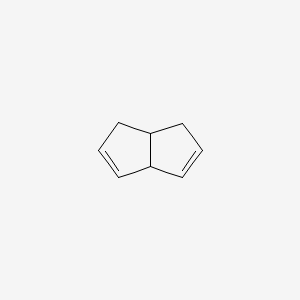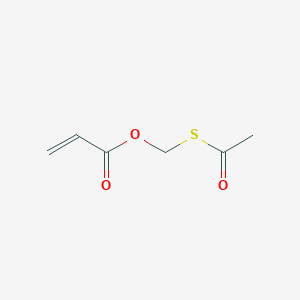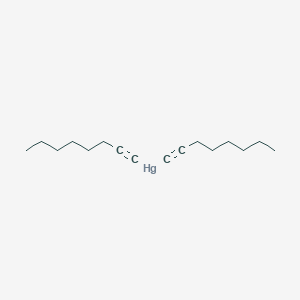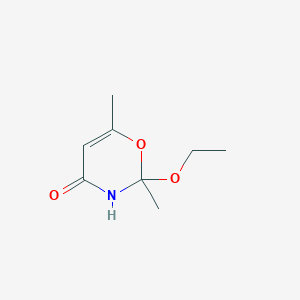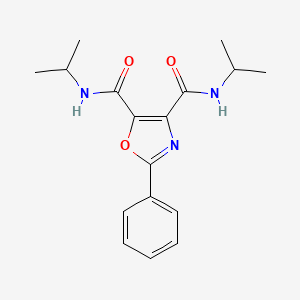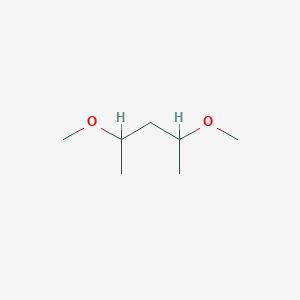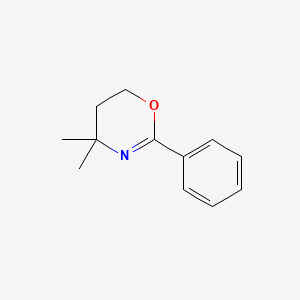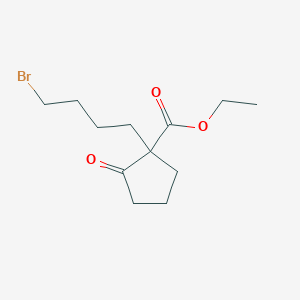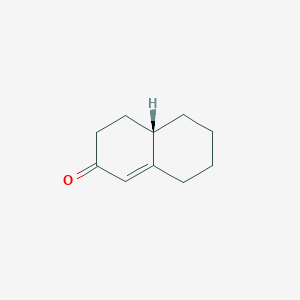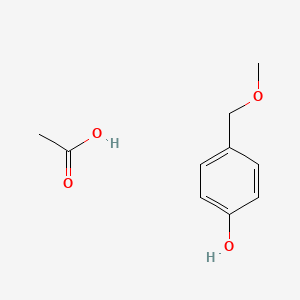
Acetic acid;4-(methoxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-(methoxymethyl)phenol, also known as 2-methoxy-4-(methoxymethyl)phenol, is an organic compound with the molecular formula C9H12O3. This compound is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is scalable and can be performed at room temperature with a one-minute reaction time . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions such as the presence of strongly electron-attracting groups and very strongly basic nucleophilic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and efficiency, often incorporating green chemistry principles to minimize environmental impact. The use of transition metal catalysis, photocatalysis, and stoichiometric oxidants are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxone, and organic hypervalent iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-(methoxymethyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;4-(methoxymethyl)phenol involves its interaction with molecular targets and pathways. The compound can undergo oxidative demethylation, forming a p-quinone methide intermediate, which then interacts with various enzymes and proteins . This mechanism is crucial for its biological activities, including its antimicrobial and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;4-(methoxymethyl)phenol can be compared with other phenolic compounds such as:
Phenol: The parent compound, which has a hydroxyl group directly attached to the benzene ring.
4-Methoxyphenol: Similar to this compound but with a methoxy group instead of a methoxymethyl group.
2-Methoxyphenol: Another derivative with a methoxy group at the ortho position relative to the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
38177-36-5 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
acetic acid;4-(methoxymethyl)phenol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-10-6-7-2-4-8(9)5-3-7;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
GOMIHRIYGAOAIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


